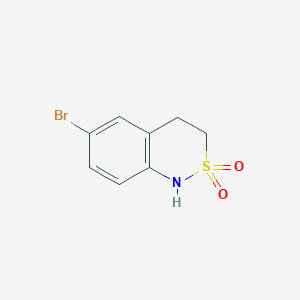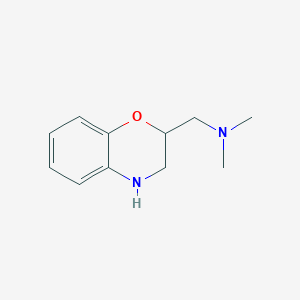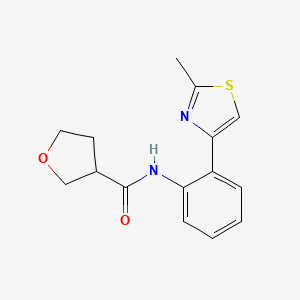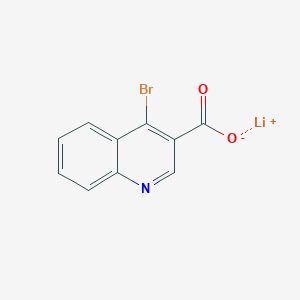
N1-cyclopropyl-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-cyclopropyl-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide, commonly known as CYM-51010, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of oxalamides and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Role in Neuroscience and Pharmacology
N1-cyclopropyl-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide has been explored for its effects on 5-hydroxytryptamine (serotonin) neurons. Research by Craven, Grahame-Smith, and Newberry (1994) discusses the compound's interaction with 5-HT1A receptors, demonstrating its potential as a selective antagonist in the modulation of serotonin signaling in the guinea pig dorsal raphe nucleus (Craven et al., 1994). Additionally, García et al. (2014) highlight its relevance in positron emission tomography (PET) radioligand development for in vivo quantification of 5-HT1A receptors, indicating its utility in neuropsychiatric disorder studies (García et al., 2014).
Contribution to Neuroimaging
The compound's derivatives have shown promise as PET radioligands, offering insights into the brain's serotonergic system. Choi et al. (2015) investigated 18F-Mefway, a derivative with high affinity for 5-HT1A receptors, for its potential in PET imaging of serotonin receptors, emphasizing its advantages in brain uptake and stability (Choi et al., 2015). This research underlines the compound's value in advancing neuroimaging techniques and enhancing our understanding of psychiatric conditions.
Insights into Receptor Antagonism
Further studies, such as those by Forster et al. (1995), delve into the pharmacological profile of derivatives like WAY-100635, detailing their high selectivity and potency as 5-HT1A receptor antagonists. This work underscores the compound's role in dissecting serotonin receptor functions and its potential implications for therapeutic interventions (Forster et al., 1995).
Application in Antimicrobial Studies
While not directly related to the initial compound, related research by Patel, Patel, and Chauhan (2007) on amide derivatives of quinolone and their antimicrobial activities showcases the broader applicability of similar chemical structures in developing new antimicrobial agents (Patel et al., 2007).
Mechanism of Action
While the exact mechanism of action for “N1-cyclopropyl-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide” is not specified, related compounds have been studied for their potential as ligands for Alpha1-Adrenergic Receptors . These receptors are a major therapeutic target for the treatment of numerous disorders .
properties
IUPAC Name |
N'-cyclopropyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-25-16-5-3-2-4-15(16)22-12-10-21(11-13-22)9-8-19-17(23)18(24)20-14-6-7-14/h2-5,14H,6-13H2,1H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOYDNOTOVLMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline](/img/structure/B2731817.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylsulfanylphenyl)-2-oxoacetamide](/img/structure/B2731818.png)

![(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine](/img/structure/B2731820.png)
![1-(2-chlorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2731823.png)
![6-(4-fluorophenyl)-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2731825.png)



![6-(4-Chlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2731833.png)
![9-benzyl-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2731834.png)
![N-(furan-2-ylmethyl)-4-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2731837.png)

